2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused imidazo[1,2-a]pyridine ring system with a hydroxyl group and a carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under acidic conditions.
Transition Metal Catalysis: Transition metals like palladium and copper can be used to catalyze the formation of the imidazo[1,2-a]pyridine core through cross-coupling reactions.
Photocatalysis: Photocatalytic methods can be employed to achieve the functionalization of the imidazo[1,2-a]pyridine ring system under mild conditions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, or TEMPO.
Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.
Substitution: Halogenating agents, strong bases, or nucleophiles.
Major Products Formed:
Oxidation: 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid derivatives.
Reduction: 2-Hydroxyimidazo[1,2-a]pyridine-6-alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets through direct functionalization . This interaction can lead to changes in the function of these targets, affecting cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Scientific Research Applications
2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Similar core structure but different position of hydroxyl and carboxylic acid groups.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar core structure with a chlorine substituent instead of a hydroxyl group.
Properties
IUPAC Name |
2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVUYCBUMFXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-91-4 |
Source
|
Record name | 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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